1-(Hydroxyimino)nonan-2-one
Description
1-(Hydroxyimino)nonan-2-one is an oxime derivative of nonan-2-one, where the carbonyl oxygen of the ketone is replaced by a hydroxyimino group (=N-OH). This modification introduces reactivity typical of oximes, such as nucleophilic character and the ability to form complexes with metals.
Nonan-2-one (a nine-carbon ketone) is noted for its lipophilic properties, which influence aroma release in formulations . The addition of a hydroxyimino group likely enhances polarity slightly but retains significant hydrophobicity due to the long aliphatic chain.
Properties
CAS No. |
58040-72-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-hydroxyiminononan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-9(11)8-10-12/h8,12H,2-7H2,1H3 |
InChI Key |
SUJVNWWFUSBTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)nonan-2-one typically involves the reaction of nonan-2-one with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods: Industrial production of 1-(Hydroxyimino)nonan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes.
Scientific Research Applications
1-(Hydroxyimino)nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
MINA ((1E)-1-(Hydroxyimino)propan-2-one)
- Structure: A three-carbon oxime with a hydroxyimino group at position 1.
- Applications: Used as an organophosphate (OP) antidote due to its ability to reactivate acetylcholinesterase .
- Key Differences: Chain Length: MINA’s shorter chain (C3 vs. C9) increases aqueous solubility but reduces lipophilicity. Pharmacological Efficacy: MINA’s small size allows better blood-brain barrier penetration, critical for OP poisoning treatment. In contrast, 1-(hydroxyimino)nonan-2-one’s longer chain may limit bioavailability .
HI-6 DMS and TMB-4
- Structures: Pyridinium-based oximes (HI-6: 4-carbamoyl-1-[({2-[(E)-(hydroxyimino)methyl]pyridinium-1-yl}methoxyl)methyl] pyridinium dimesylate; TMB-4: trimedoxime bromide) .
- Applications : Both are potent OP antidotes with broad-spectrum reactivation capabilities.
- Key Differences: Complexity: HI-6 and TMB-4 contain aromatic pyridinium rings, enhancing polar interactions with acetylcholinesterase. Solubility: The charged pyridinium groups improve water solubility, unlike the aliphatic 1-(hydroxyimino)nonan-2-one, which is likely less soluble .
1-(N-Hydroxyimino)-1-phenylpropan-2-one
- Structure : Features a phenyl group at position 1, introducing aromaticity .
- Key Differences: Aromatic vs.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- Nonan-2-one: Highly lipophilic (logP ~3.5–4.0), as seen in aroma release studies .
- 1-(Hydroxyimino)nonan-2-one: Expected logP slightly lower (~2.5–3.0) due to the polar hydroxyimino group but still retains significant hydrophobicity.
- MINA : Lower logP (~0.5–1.0) due to its short chain, enhancing solubility .
Stability and Reactivity
- Oximes like 1-(hydroxyimino)nonan-2-one are prone to hydrolysis under acidic or alkaline conditions.
- Longer aliphatic chains may confer greater stability against oxidation compared to aromatic analogs .
Pharmacological and Industrial Relevance
- Therapeutic Potential: While MINA and HI-6 are optimized for OP antidote activity, 1-(hydroxyimino)nonan-2-one’s long chain may limit therapeutic use but could find niche roles in metal chelation or catalysis.
- Industrial Applications: Nonan-2-one derivatives are used in fragrances; the oxime variant might serve as a stabilizer or intermediate in organic synthesis .
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